ARP 100

Catalog No.
S519372
CAS No.
704888-90-4
M.F
C17H20N2O5S
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ARP 100

CAS Number

704888-90-4

Product Name

ARP 100

IUPAC Name

N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C17H20N2O5S/c1-13(2)24-19(12-17(20)18-21)25(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,21H,12H2,1-2H3,(H,18,20)

InChI Key

PHGLPDURIUEELR-UHFFFAOYSA-N

SMILES

CC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

ARP-100, N-hydroxy-2-((4-phenylphenyl)sulfonylpropan-2-yloxyamino)acetamide

Canonical SMILES

CC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Description

The exact mass of the compound N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide is 364.1093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of Matrix Metalloproteinase 14 (MMP-14):

The primary research area for N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide lies in its potential as a matrix metalloproteinase 14 (MMP-14) inhibitor. MMP-14 is an enzyme involved in various physiological processes, including breakdown of the extracellular matrix, tissue remodeling, and angiogenesis .

ARP 100 is a chemical compound recognized primarily as a selective inhibitor of matrix metalloproteinase-2 (MMP-2), which plays a critical role in extracellular matrix remodeling and is implicated in various pathological conditions, including cancer and arthritis. The molecular formula of ARP 100 is C17H20N2O5SC_{17}H_{20}N_{2}O_{5}S, with an average mass of approximately 364.42 g/mol . This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and tissue repair.

ARP 100 functions by inhibiting the enzymatic activity of MMP-2, which is essential for the degradation of extracellular matrix components. The inhibition mechanism involves binding to the active site of the enzyme, thus preventing substrate access and subsequent catalytic action. The reported inhibition constant (IC50) for ARP 100 against MMP-2 is approximately 12 nM, indicating a high potency compared to other matrix metalloproteinases such as MMP-1, MMP-3, MMP-7, and MMP-9 .

The biological activity of ARP 100 extends beyond its role as an MMP-2 inhibitor. Research indicates that it may possess anti-inflammatory properties and could contribute to the modulation of tumor progression through its effects on the extracellular matrix . Its selectivity for MMP-2 over other metalloproteinases suggests that it may be less likely to disrupt normal physiological processes that rely on these enzymes.

The synthesis of ARP 100 typically involves multi-step organic reactions starting from readily available precursors. Specific synthetic routes may vary, but they generally include the formation of key intermediates followed by functional group modifications to achieve the final compound. Detailed synthetic protocols are often proprietary or not fully disclosed in public literature, but general methods include:

  • Condensation Reactions: To form the core structure.
  • Functionalization: Introduction of specific groups such as sulfonyl or amine functionalities.
  • Purification: Utilizing chromatography techniques to isolate pure ARP 100 from reaction mixtures.

ARP 100 has potential applications in various fields:

  • Pharmaceuticals: As a therapeutic agent in treating conditions associated with excessive MMP activity, such as cancer metastasis and inflammatory diseases.
  • Cosmetics: Due to its properties that may limit hair growth, it is incorporated into formulations aimed at hair removal or reduction .
  • Research: Used as a tool compound in studies investigating MMP-related pathways and their implications in disease processes.

Studies on ARP 100 have focused on its interactions with other proteins and enzymes within biological systems. Its selective inhibition of MMP-2 suggests that it could be used in combination therapies to enhance the efficacy of existing treatments while minimizing side effects associated with broader-spectrum metalloproteinase inhibitors . Further research is required to fully elucidate the interactions of ARP 100 with other molecular targets.

Several compounds exhibit structural or functional similarities to ARP 100, particularly those that also inhibit matrix metalloproteinases or modulate extracellular matrix dynamics. Notable examples include:

Compound NameTypeSelectivityIC50 (nM)
ARP 101MMP InhibitorMMP-9~15
MarimastatBroad-spectrum MMP InhibitorMultiple MMPs~10
BatimastatBroad-spectrum MMP InhibitorMultiple MMPs~25

Uniqueness of ARP 100

ARP 100 stands out due to its high selectivity for MMP-2 compared to other similar compounds, which often exhibit broader inhibition profiles. This selectivity may lead to fewer off-target effects and improved therapeutic outcomes when used in clinical settings.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

364.10929292 g/mol

Monoisotopic Mass

364.10929292 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

ARP100

Dates

Modify: 2023-08-15

Loss of SPINT2 expression frequently occurs in glioma, leading to increased growth and invasion via MMP2

Márcia Santos Pereira, Sónia Pires Celeiro, Ângela Margarida Costa, Filipe Pinto, Sergey Popov, Gisele Caravina de Almeida, Júlia Amorim, Manuel Melo Pires, Célia Pinheiro, José Manuel Lopes, Mrinalini Honavar, Paulo Costa, José Pimentel, Chris Jones, Rui Manuel Reis, Marta Viana-Pereira
PMID: 31701492   DOI: 10.1007/s13402-019-00475-7

Abstract

High-grade gliomas (HGG) remain one of the most aggressive tumors, which is primarily due to its diffuse infiltrative nature. Serine proteases and metalloproteases are known to play key roles in cellular migration and invasion mechanisms. SPINT2, also known as HAI-2, is an important serine protease inhibitor that can affect MET signaling. SPINT2 has been found to be frequently downregulated in various tumors, whereby hypermethylation of its promoter appears to serve as a common mechanism. Here, we assessed the clinical relevance of SPINT2 expression and promoter hypermethylation in pediatric and adult HGG and explored its functional role.
A series of 371 adult and 77 pediatric primary HGG samples was assessed for SPINT2 protein expression (immunohistochemistry) and promoter methylation (methylation-specific PCR) patterns. After SPINT2 knockdown and knock-in in adult and pediatric HGG cell lines, a variety of in vitro assays was carried out to determine the role of SPINT2 in glioma cell viability and invasion, as well as their mechanistic associations with metalloprotease activities.
We found that SPINT2 protein expression was frequently absent in adult (85.3%) and pediatric (100%) HGG samples. The SPINT2 gene promoter was found to be hypermethylated in approximately half of both adult and pediatric gliomas. Through functional assays we revealed a suppressor activity of SPINT2 in glioma cell proliferation and viability, as well as in their migration and invasion. These functions appear to be mediated in part by MMP2 expression and activity.
We conclude that dysregulation of SPINT2 is a common event in both pediatric and adult HGG, in which SPINT2 may act as a tumor suppressor.


Junctophilin-2 is a target of matrix metalloproteinase-2 in myocardial ischemia-reperfusion injury

Brandon Y H Chan, Andrej Roczkowsky, Woo Jung Cho, Mathieu Poirier, Tim Y T Lee, Zabed Mahmud, Richard Schulz
PMID: 31506724   DOI: 10.1007/s00395-019-0749-7

Abstract

Junctophilin-2 is a structural membrane protein that tethers T-tubules to the sarcoplasmic reticulum to allow for coordinated calcium-induced calcium release in cardiomyocytes. Defective excitation-contraction coupling in myocardial ischemia-reperfusion (IR) injury is associated with junctophilin-2 proteolysis. However, it remains unclear whether preventing junctophilin-2 proteolysis improves the recovery of cardiac contractile dysfunction in IR injury. Matrix metalloproteinase-2 (MMP-2) is a zinc and calcium-dependent protease that is activated by oxidative stress in myocardial IR injury and cleaves both intracellular and extracellular substrates. To determine whether junctophilin-2 is targeted by MMP-2, isolated rat hearts were perfused in working mode aerobically or subjected to IR injury with the selective MMP inhibitor ARP-100. IR injury impaired the recovery of cardiac contractile function which was associated with increased degradation of junctophilin-2 and damaged cardiac dyads. In IR hearts, ARP-100 improved the recovery of cardiac contractile function, attenuated junctophilin-2 proteolysis, and prevented ultrastructural damage to the dyad. MMP-2 was co-localized with junctophilin-2 in aerobic and IR hearts by immunoprecipitation and immunohistochemistry. In situ zymography showed that MMP activity was localized to the Z-disc and sarcomere in aerobic hearts and accumulated at sites where the striated JPH-2 staining was disrupted in IR hearts. In vitro proteolysis assays determined that junctophilin-2 is susceptible to proteolysis by MMP-2 and in silico analysis predicted multiple MMP-2 cleavage sites between the membrane occupation and recognition nexus repeats and within the divergent region of junctophilin-2. Degradation of junctophilin-2 by MMP-2 is an early consequence of myocardial IR injury which may initiate a cascade of sequelae leading to impaired contractile function.


Myocardial MMP-2 contributes to SERCA2a proteolysis during cardiac ischaemia-reperfusion injury

Andrej Roczkowsky, Brandon Y H Chan, Tim Y T Lee, Zabed Mahmud, Bridgette Hartley, Olivier Julien, Gareth Armanious, Howard S Young, Richard Schulz
PMID: 31373602   DOI: 10.1093/cvr/cvz207

Abstract

Matrix metalloproteinase-2 (MMP-2) is a zinc-dependent protease which contributes to cardiac contractile dysfunction when activated during myocardial ischaemia-reperfusion (IR) injury. MMP-2 is localized to several subcellular sites inside cardiac myocytes; however, its role in the sarcoplasmic reticulum (SR) is unknown. The Ca2+ ATPase SERCA2a, which pumps cytosolic Ca2+ into the SR to facilitate muscle relaxation, is degraded in cardiac IR injury; however, the protease responsible for this is unclear. We hypothesized that MMP-2 contributes to cardiac contractile dysfunction by proteolyzing SERCA2a, thereby impairing its activity in IR injury.
Isolated rat hearts were subjected to IR injury in the presence or absence of the selective MMP inhibitor ARP-100, or perfused aerobically as a control. Inhibition of MMP activity with ARP-100 significantly improved the recovery of cardiac mechanical function and prevented the increase of a 70 kDa SERCA2a degradation fragment following IR injury, although 110 kDa SERCA2a and phospholamban levels appeared unchanged. Electrophoresis of IR heart samples followed by LC-MS/MS confirmed the presence of a SERCA2a fragment of ∼70 kDa. MMP-2 activity co-purified with SR-enriched microsomes prepared from the isolated rat hearts. Endogenous SERCA2a in SR-enriched microsomes was proteolyzed to ∼70 kDa products when incubated in vitro with exogenous MMP-2. MMP-2 also cleaved purified porcine SERCA2a in vitro. SERCA activity in SR-enriched microsomes was decreased by IR injury; however, this was not prevented with ARP-100.
This study shows that MMP-2 activity is found in SR-enriched microsomes from heart muscle and that SERCA2a is proteolyzed by MMP-2. The cardioprotective actions of MMP inhibition in myocardial IR injury may include the prevention of SERCA2a degradation.


Inhibitory effects of caspase inhibitors on the activity of matrix metalloproteinase-2

M M Castro, J Fuah, M Ali, M Sung, J Schulz, M Y Kondo, X Fan, A Holt, R Schulz
PMID: 23774623   DOI: 10.1016/j.bcp.2013.06.003

Abstract

Matrix metalloproteinase (MMP)-2, a zinc-dependent endopeptidase, plays a detrimental role in several diseases including ischemia and reperfusion (I/R) injury of the heart. Caspases are a group of cysteine-dependent, aspartate-directed proteases which regulate cellular apoptosis. Interestingly, protective effects of caspase inhibitors independent of apoptosis have been shown in I/R injury of the heart. The cardioprotective actions of both these classes of protease inhibitors led us to hypothesize that caspase inhibitors may also reduce MMP-2 activity. Five known caspase inhibitors (Z-IE(OMe)TD(OMe)-fmk, Ac-DEVD-CHO, Ac-LEHD-cmk, Z-VAD-fmk and Ac-YVAD-cmk) were tested for their possible inhibitory effects on MMP-2 activity in comparison to the MMP inhibitors ONO-4817 and ARP-100 (which themselves were unable to inhibit caspase-3 activity). MMP-2 activity was assessed by an in vitro troponin I (TnI) proteolysis assay and a quantitative kinetic fluorescence assay using a fluorogenic peptide substrate (OmniMMP). TnI proteolysis was also measured by western blot in neonatal cardiomyocytes subjected to hypoxia-reoxygenation injury. Using human recombinant MMP-2 and TnI as its substrate, the caspase inhibitors, in comparison with ONO-4817, significantly inhibited MMP-2-mediated TnI degradation in a concentration-dependent manner. The kinetic assay using OmniMMP revealed that these caspase inhibitors blocked MMP-2 activity in a concentration-dependent manner with similar IC50 values. TnI degradation in neonatal cardiomyocytes was enhanced following hypoxia-reoxygenation and this was blocked by ARP-100 and Ac-LEHD-cmk. Inhibition of MMP-2 activity is an additional pharmacological action which contributes to the protective effects of some caspase inhibitors.


Doxorubicin induces de novo expression of N-terminal-truncated matrix metalloproteinase-2 in cardiac myocytes

Brandon Y H Chan, Andrej Roczkowsky, Nils Moser, Mathieu Poirier, Bryan G Hughes, Ramses Ilarraza, Richard Schulz
PMID: 30308129   DOI: 10.1139/cjpp-2018-0275

Abstract

Anthracyclines, such as doxorubicin, are commonly prescribed antineoplastic agents that cause irreversible cardiac injury. Doxorubicin cardiotoxicity is initiated by increased oxidative stress in cardiomyocytes. Oxidative stress enhances intracellular matrix metalloproteinase-2 (MMP-2) by direct activation of its full-length isoform and (or) de novo expression of an N-terminal-truncated isoform (NTT-MMP-2). As MMP-2 is localized to the sarcomere, we tested whether doxorubicin activates intracellular MMP-2 in neonatal rat ventricular myocytes (NRVM) and whether it thereby proteolyzes two of its identified sarcomeric targets, α-actinin and troponin I. Doxorubicin increased oxidative stress within 12 h as indicated by reduced aconitase activity. This was associated with a twofold increase in MMP-2 protein levels and threefold higher gelatinolytic activity. MMP inhibitors ARP-100 or ONO-4817 (1 μM) prevented doxorubicin-induced MMP-2 activation. Doxorubicin also increased the levels and activity of MMP-2 secreted into the conditioned media. Doxorubicin upregulated the mRNA expression of both full-length MMP-2 and NTT-MMP-2. α-Actinin levels remained unchanged, whereas doxorubicin downregulated troponin I in an MMP-independent manner. Doxorubicin induces oxidative stress and stimulates a robust increase in MMP-2 expression and activity in NRVM, including NTT-MMP-2. The sarcomeric proteins α-actinin and troponin I are, however, not targeted by MMP-2 under these conditions.


Explore Compound Types